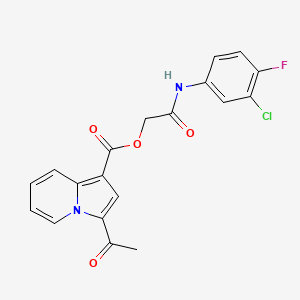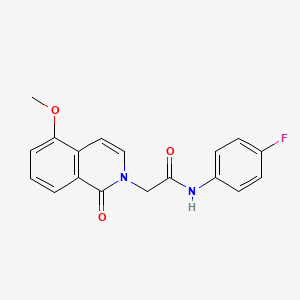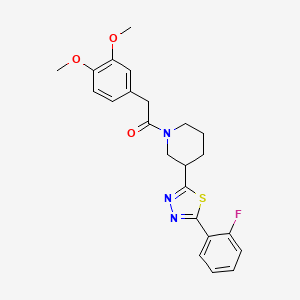![molecular formula C11H12N2S B2913767 3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole CAS No. 318238-20-9](/img/structure/B2913767.png)
3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole is a chemical compound with the molecular formula C11H12N2S and a molecular weight of 204.3 . It is a solid substance with a melting point between 120 - 122 degrees Celsius . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with a methyl group at the 3-position and a (4-methylphenyl)sulfanyl group at the 4-position .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point between 120 - 122 degrees Celsius . It has a molecular weight of 204.3 and its molecular formula is C11H12N2S .Scientific Research Applications
Catalytic Applications
3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole derivatives have been explored for their catalytic properties. For instance, sulfuric acid derivatives have been employed as recyclable catalysts for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, yielding significant yields of 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) without loss of catalytic activity over multiple runs (Tayebi et al., 2011).
Pharmacological Potential
The computational and pharmacological evaluation of pyrazole novel derivatives, including those with sulfanyl groups, has shown promising results for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies suggest that such compounds can be potent agents in medicinal chemistry, with some derivatives exhibiting binding and moderate inhibitory effects across various assays (Faheem, 2018).
Inhibition of Carbonic Anhydrase
Pyrazole-3,4-dicarboxamide derivatives bearing the sulfonamide moiety have been synthesized and shown to inhibit human carbonic anhydrase isoenzymes. These inhibitors have potential applications in treating conditions where carbonic anhydrase activity is implicated, such as glaucoma, epilepsy, and certain tumors (Mert et al., 2015).
Materials Science and Chemistry
Research into the synthesis and characterization of complexes involving this compound and its derivatives has been conducted. These studies aim to understand the structural and electronic properties of these complexes for potential applications in materials science, including as ligands in catalytic processes and in the development of new materials with unique properties (Hussain et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-3-5-10(6-4-8)14-11-7-12-13-9(11)2/h3-7H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGYKOZKXULLLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

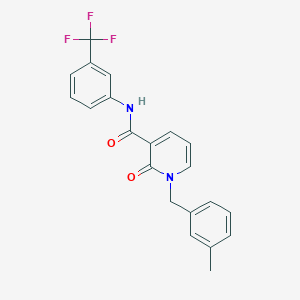
![[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B2913688.png)

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2913692.png)
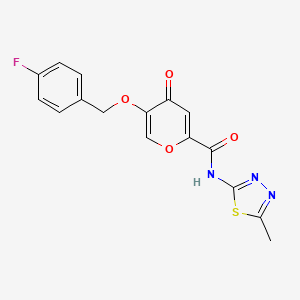
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide](/img/structure/B2913696.png)
![(Z)-2-Cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2913698.png)


![2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2913701.png)
![Ethyl 4-((4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2913702.png)
